molecular formula C16H12O2 B10845040 6-(4-Hydroxyphenyl)-1-naphthol

6-(4-Hydroxyphenyl)-1-naphthol

Cat. No.: B10845040
M. Wt: 236.26 g/mol
InChI Key: MBESMLNJQCOTRU-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)-1-naphthol is a naphthalene derivative featuring a hydroxyl group at position 1 of the naphthalene ring and a 4-hydroxyphenyl substituent at position 4. The hydroxyphenyl group increases hydrogen-bonding capacity, influencing solubility and thermal stability compared to simpler naphthols like 1-naphthol .

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

6-(4-hydroxyphenyl)naphthalen-1-ol

InChI

InChI=1S/C16H12O2/c17-14-7-4-11(5-8-14)12-6-9-15-13(10-12)2-1-3-16(15)18/h1-10,17-18H

InChI Key

MBESMLNJQCOTRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CC=C(C=C3)O)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol typically involves the coupling of a naphthalene derivative with a hydroxyphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxy-phenyl)-naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-phenyl)-naphthalen-1-ol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their properties:

Compound Name Substituents Key Properties Applications References
6-(4-Hydroxyphenyl)-1-naphthol 4-Hydroxyphenyl (position 6), –OH (position 1) Enhanced hydrogen bonding, moderate solubility in polar solvents, higher thermal stability Pharmaceuticals, fluorescent dyes
1-Naphthol –OH (position 1) Melting point: 95–96°C; soluble in ethanol, ether; aromatic odor Dyes, antiseptics, chemical synthesis
4-Nitro-1-naphthol –NO₂ (position 4) Higher acidity (due to –NO₂), lower solubility in water; CAS 605-62-9 Dye intermediates, corrosion inhibitors
3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid Sulfonic acid, azo groups High water solubility (sulfonic acid), strong absorption in visible spectrum Textile dyes, optical sensors
4-Chloronaphthalen-1-yl-(1-pentylindol-3-yl)methanone Chloro (position 4), ketone group Lipophilic, bioactivity in cannabinoid receptor studies Medicinal chemistry research

Key Observations :

  • Electronic Effects: The electron-donating 4-hydroxyphenyl group in 6-(4-Hydroxyphenyl)-1-naphthol increases electron density at the naphthalene ring, enhancing its participation in electrophilic substitution reactions compared to nitro-substituted analogs like 4-nitro-1-naphthol, where –NO₂ withdraws electrons .
  • Solubility: Sulfonic acid derivatives (e.g., compounds) exhibit superior water solubility due to the ionizable sulfonic group, whereas 6-(4-Hydroxyphenyl)-1-naphthol is more soluble in polar organic solvents like ethanol .
  • Thermal Stability : The hydroxyphenyl group contributes to higher melting points and thermal stability compared to alkyl-substituted analogs (e.g., 4-methylnaphthalene derivatives) .

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